(5R)-5-methyl-L-arginine is an analog of the amino acid L-arginine, featuring a methyl group at the fifth position of its side chain. This compound is of significant interest due to its role in various biological processes, particularly in nitric oxide synthesis and protein methylation. The compound is classified as a non-proteinogenic amino acid and is primarily studied for its potential therapeutic applications, especially in the context of cardiovascular diseases and cancer.
(5R)-5-methyl-L-arginine can be derived from natural sources or synthesized in the laboratory. It is often studied in relation to its parent compound, L-arginine, which is abundant in dietary proteins and plays crucial roles in cellular metabolism.
(5R)-5-methyl-L-arginine is categorized as an amino acid analog. It is particularly noted for its interactions with nitric oxide synthase enzymes and protein arginine methyltransferases, making it a valuable tool in biochemical research.
The synthesis of (5R)-5-methyl-L-arginine can be achieved through several methods, including:
The synthesis requires careful control of reaction conditions to prevent undesired side reactions and ensure the correct stereochemistry of the product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the identity and purity of the synthesized compound.
(5R)-5-methyl-L-arginine has a molecular formula of C₆H₁₄N₄O₂ and features a guanidinium group characteristic of arginine derivatives. The structure includes:
The compound exhibits specific stereochemistry, with the "R" designation indicating the orientation of substituents around the chiral center.
(5R)-5-methyl-L-arginine participates in several important chemical reactions:
The reactivity profile of (5R)-5-methyl-L-arginine can be influenced by its structural modifications, affecting its binding affinity and efficacy as an inhibitor or substrate for various enzymes.
The mechanism by which (5R)-5-methyl-L-arginine exerts its biological effects primarily involves:
Studies have shown that (5R)-5-methyl-L-arginine can affect T cell metabolism and enhance survival rates by modulating nitric oxide levels within immune cells .
Relevant analyses often include stability assessments under various pH conditions and temperature ranges.
(5R)-5-methyl-L-arginine has several scientific uses:
Protein Arginine Methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to specific arginine residues within target proteins. The synthesis of (5R)-5-methyl-L-arginine—a less characterized methylarginine isoform—is mediated by Type I PRMTs (e.g., PRMT1, PRMT4/CARM1). These enzymes generate ω-N^G^-monomethylarginine (MMA) intermediates, which undergo stereoselective methylation at the C5 position to yield the R-configured isomer [4]. The reaction occurs in specific cellular compartments (e.g., nucleus, cytoplasm) and requires precise coordination with chaperone proteins like methylosome protein 50 (MEP50), which enhances PRMT substrate affinity [8].
Table 1: Key PRMTs Involved in (5R)-5-Methyl-L-Arginine Biosynthesis
PRMT Type | Representative Enzyme | Methylation Product | Subcellular Localization |
---|---|---|---|
Type I | PRMT1 | ω-N^G^, C5-(R)-asymmetric dimethylarginine | Nucleus, Cytoplasm |
Type I | PRMT4 (CARM1) | ω-N^G^, C5-(R)-monomethylarginine | Nucleolus |
Type II | PRMT5 | ω-N^G^, C5-(S)-symmetric dimethylarginine | Nucleus, Cajal bodies |
PRMTs exhibit stringent regioselectivity for target arginine residues, governed by sequence motifs and structural dynamics. The catalytic pocket of Type I PRMTs recognizes glycine-rich flanking regions (e.g., RGG/SR motifs) and discriminates against lysine-adjacent sequences. Methylation at the C5 carbon of arginine proceeds via a SN2 nucleophilic displacement: The guanidinium nitrogen deprotonates to attack SAM’s methyl group, forming a tetrahedral intermediate. Subsequent methyl transfer generates S-adenosylhomocysteine (SAH) and the monomethylated arginine [4]. The R-stereochemistry at C5 arises from steric constraints imposed by a conserved double-E loop (Glu-Glu motif) in PRMTs, which orients SAM cofactor to favor pro-R methyl addition [5].
Table 2: Factors Governing PRMT Substrate Specificity
Factor | Impact on Specificity | Example |
---|---|---|
Flanking residues | Positively charged residues (Arg, Lys) at −3 position enhance binding | "GRG" motif in histone H4 |
Secondary structure | β-turn or disordered regions increase solvent exposure of arginine | R3 in histone H4 tail |
Post-translational crosstalk | Phosphorylation at +1 residue sterically blocks PRMT access | pSer-adjacent to arginine in FOXO1 transcription factor |
(5R)-5-Methyl-L-arginine coexists with symmetric (N^G^,N'^G^-dimethylarginine, SDMA) and asymmetric (N^G^,N^G^-dimethylarginine, ADMA) isoforms in proteomes. While ADMA/SDMA modulate nitric oxide (NO) synthase activity and RNA splicing, (5R)-5-methyl-L-arginine preferentially regulates protein-protein interactions and phase-separated condensates (e.g., nucleoli, stress granules) due to its altered hydrogen-bonding capacity [8]. Competition occurs at two levels:
Table 3: Functional Interplay Among Methylarginine Isoforms
Methylarginine Isoform | Primary Biosynthetic Enzyme | Key Functional Role | Crosstalk with (5R)-5-Methyl-L-Arginine |
---|---|---|---|
ω-N^G^-MMA | PRMT7 | Priming methylation for di/dimethylation | Serves as precursor for C5 methylation |
ω-N^G^,N^G^-ADMA (asymmetric) | PRMT1, PRMT4 | Gene transcription repression | Competes for PRMT1; inhibits NO synthase |
ω-N^G^,N'^G^-SDMA (symmetric) | PRMT5 | RNA splicing, ribosome biogenesis | Allosterically inhibited by (5R)-5-methyl-L-arginine |
(5R)-5-Methyl-L-arginine | PRMT1, PRMT4 | Stress granule nucleation, liquid-liquid phase separation | Recruits demethylase JMJD6 to erase ADMA marks |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7